molecular formula C10H19NO2 B14111679 methyl (2S)-2-(cyclopentylamino)butanoate

methyl (2S)-2-(cyclopentylamino)butanoate

Cat. No.: B14111679
M. Wt: 185.26 g/mol
InChI Key: BOTKCVUBIOIUFR-VIFPVBQESA-N
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Description

Methyl (2S)-2-(cyclopentylamino)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclopentylamino group attached to the second carbon of a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(cyclopentylamino)butanoate typically involves the esterification of (2S)-2-(cyclopentylamino)butanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

(2S)-2-(cyclopentylamino)butanoic acid+methanolacid catalystmethyl (2S)-2-(cyclopentylamino)butanoate+water\text{(2S)-2-(cyclopentylamino)butanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} (2S)-2-(cyclopentylamino)butanoic acid+methanolacid catalyst​methyl (2S)-2-(cyclopentylamino)butanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be efficient and sustainable for the synthesis of esters .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(cyclopentylamino)butanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: (2S)-2-(cyclopentylamino)butanoic acid.

    Reduction: (2S)-2-(cyclopentylamino)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2S)-2-(cyclopentylamino)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S)-2-(cyclopentylamino)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (2S)-2-(cyclopentylamino)butanoic acid, which can then interact with biological targets such as enzymes or receptors. The cyclopentylamino group may enhance the binding affinity and specificity of the compound to its target.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-(cyclohexylamino)butanoate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    Ethyl (2S)-2-(cyclopentylamino)butanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl (2S)-2-(cyclopentylamino)butanoate is unique due to the presence of the cyclopentylamino group, which can impart distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl (2S)-2-(cyclopentylamino)butanoate

InChI

InChI=1S/C10H19NO2/c1-3-9(10(12)13-2)11-8-6-4-5-7-8/h8-9,11H,3-7H2,1-2H3/t9-/m0/s1

InChI Key

BOTKCVUBIOIUFR-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](C(=O)OC)NC1CCCC1

Canonical SMILES

CCC(C(=O)OC)NC1CCCC1

Origin of Product

United States

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